molecular formula C7H3FIN B1323561 3-Fluoro-4-iodobenzonitrile CAS No. 887266-99-1

3-Fluoro-4-iodobenzonitrile

Cat. No. B1323561
M. Wt: 247.01 g/mol
InChI Key: NPKQMCCUPXZXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzonitriles, including those with fluorine substituents, can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile is reported through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Another synthesis approach for a fluorobenzonitrile derivative is described, which involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Additionally, halogen-exchange fluorination is mentioned as a method to synthesize monofluorobenzonitriles from chlorobenzonitrile derivatives . These methods could potentially be adapted for the synthesis of 3-fluoro-4-iodobenzonitrile.

Molecular Structure Analysis

The molecular structure of fluorobenzonitriles has been studied using various techniques. A microwave spectral study of 3-fluorobenzonitrile provides rotational constants and centrifugal distortion terms, suggesting that the benzene ring is not seriously distorted . Theoretical calculations, such as those performed for 3-fluoro-4-methylbenzonitrile, can predict molecular geometry, electronic properties, and non-linear optical activity, which are crucial for understanding the behavior of these molecules .

Chemical Reactions Analysis

Fluorobenzonitriles can participate in various chemical reactions. For example, the reaction of fluorobenzonitriles with sodium sulfide can yield mercaptobenzonitriles through nucleophilic aromatic substitution (SNAr) . Additionally, the coupling of 4-fluorobenzonitrile mediated by actinides to form a thorium(IV) tetraazamacrocycle has been reported, indicating the potential for forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of monofluorobenzonitriles have been extensively studied. The standard molar enthalpies of formation, vaporization, and sublimation have been measured, and vapor-pressure studies have been performed . These properties are essential for understanding the stability and reactivity of the compounds. The study of ester derivatives of fluorobenzonitriles has revealed that the presence of fluorine can significantly affect liquid-crystal transition temperatures, indicating the impact of fluorine on the physical properties of these compounds .

Scientific Research Applications

The methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, these reactions are performed in a suitable solvent under controlled temperature conditions, and the progress of the reaction can be monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

The results or outcomes obtained would also depend on the specific reaction. In some cases, the goal might be to produce a specific target molecule, while in other cases, the reaction might be used to study the reactivity of the “3-Fluoro-4-iodobenzonitrile” compound itself .

  • Organic Synthesis

    • “3-Fluoro-4-iodobenzonitrile” can be used as a building block in organic synthesis . It can participate in various reactions to form more complex molecules .
  • Pharmaceutical Research

    • This compound could potentially be used in the development of new pharmaceuticals. The presence of both a fluorine and an iodine atom makes it a versatile intermediate for the synthesis of bioactive compounds .
  • Material Science

    • “3-Fluoro-4-iodobenzonitrile” could be used in the synthesis of new materials. For example, it could be used to synthesize new types of polymers or other materials with unique properties .
  • Nuclear Medicine

    • The iodine atom in “3-Fluoro-4-iodobenzonitrile” could potentially be replaced with a radioactive isotope of iodine, creating a radiolabeled compound that could be used in nuclear medicine .
  • Analytical Chemistry

    • “3-Fluoro-4-iodobenzonitrile” could be used as a standard or a tracer in analytical chemistry. Its unique structure and properties could make it useful for method development or validation .
  • Environmental Science

    • This compound could be used in studies of environmental contamination. For example, it could be used to study the behavior of halogenated organic compounds in the environment .
  • Pesticide Synthesis

    • “3-Fluoro-4-iodobenzonitrile” could potentially be used in the synthesis of new pesticides. The presence of both a fluorine and an iodine atom could make it a versatile intermediate for the synthesis of bioactive compounds .
  • Dye Manufacturing

    • This compound could be used in the manufacturing of dyes. The nitrile group can undergo various reactions to form colored compounds .
  • Liquid Crystal Synthesis

    • “3-Fluoro-4-iodobenzonitrile” could be used in the synthesis of liquid crystals. The presence of the nitrile group could potentially influence the mesomorphic properties of the resulting liquid crystal .
  • Fluoropolymer Production

    • This compound could be used in the production of fluoropolymers. The fluorine atom could potentially be incorporated into the polymer structure, resulting in materials with unique properties .
  • Nanotechnology

    • “3-Fluoro-4-iodobenzonitrile” could be used in nanotechnology research. It could potentially be used in the synthesis of nanomaterials or as a precursor for the fabrication of nanostructures .
  • Chemical Sensor Development

    • This compound could be used in the development of chemical sensors. The presence of the nitrile group could potentially be used to detect specific analytes .

Safety And Hazards

3-Fluoro-4-iodobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-fluoro-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKQMCCUPXZXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641056
Record name 3-Fluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodobenzonitrile

CAS RN

887266-99-1
Record name 3-Fluoro-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodobenzonitrile
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Gao, KAN Sachinthani, C Zheng… - Advanced Optical …, 2021 - Wiley Online Library
… , starting from the common precursor 4-ethynylbenzonitrile, three iodobenzonitrile compounds [4-iodobenzonitrile, 4-iodo-2-(trifluoromethyl)benzonitrile, and 3-fluoro-4-iodobenzonitrile] …
Number of citations: 4 onlinelibrary.wiley.com
R Zhao, RP Sabatini, T Zhu, S Wang… - Journal of the …, 2021 - ACS Publications
… Meanwhile, 5-(4-cyano-2-fluorophenyl)thiophene-2-carbonitrile (FPT2CN) was synthesized using a Stille cross-coupling reaction between 3-fluoro-4-iodobenzonitrile 2 and 5-(…
Number of citations: 34 pubs.acs.org
UM Battisti, R García-Vázquez, D Svatunek… - Bioconjugate …, 2022 - ACS Publications
… The compound was obtained from 3-fluoro-4-iodobenzonitrile (0.99 g, 4.00 mmol) following the procedure employed for 2a. Purification by flash chromatography (95/5 Heptane/EtOAc) …
Number of citations: 9 pubs.acs.org
R Dakarapu, JR Falck - The Journal of Organic Chemistry, 2018 - ACS Publications
… Stirring 1 (50 mg, 0.093 mmol) and 3-fluoro-4-iodobenzonitrile (27 mg, 0.11 mmol) at 82 C for 4.6 d as described in Standard Stille Cross-Coupling Using MnCl 2 (vide supra) afforded …
Number of citations: 16 pubs.acs.org

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